![molecular formula C15H11FN2O3S B2827345 methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1105215-77-7](/img/structure/B2827345.png)
methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
- A study highlighted the synthesis of novel pyrimidine derivatives, demonstrating significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring played a crucial role in enhancing these activities, with chlorophenyl substitution showing potent effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity
- Research on 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The study emphasized the potential of these compounds in addressing bacterial infections (M. A. Kumari et al., 2017).
Investigation of Fluorescence Binding
- Synthesis of novel p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin were studied to understand the fluorescence binding characteristics, offering insights into protein-drug interactions (Fa-Yan Meng et al., 2012).
Antitumor Activity
- Several studies focused on synthesizing and evaluating the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds showed promising results against various human cancer cell lines, indicating their potential as anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Novel Synthesis Methods
- A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, showcasing a new approach to synthesizing derivatives with potential pharmacological applications (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).
Antimicrobial and Antitubercular Activity
- The design and synthesis of novel pyrazolopyrimidines derivatives demonstrated notable anticancer and anti-5-lipoxygenase agents, indicating their versatility in addressing various medical challenges (A. Rahmouni et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is less than 400, which is a favorable property for oral bioavailability .
properties
IUPAC Name |
methyl 2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-21-12(19)6-18-8-17-13-11(7-22-14(13)15(18)20)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIRKYIOSVJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.